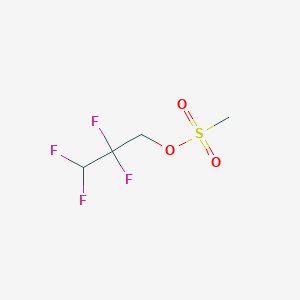
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a benzimidazole core linked to a pyridine ring through an oxadiazole moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the benzimidazole core. One common method involves the cyclization of a hydrazide intermediate with a nitrile derivative under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a benzimidazole derivative through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in modulating nicotinic acetylcholine receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of α4β2 subunit-containing nicotinic acetylcholine receptors, enhancing acetylcholine-induced currents. This modulation affects various physiological processes, including cognitive function and pain alleviation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: Shares the oxadiazole and pyridine moieties but differs in the benzimidazole core.
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: Another compound with similar structural features but different biological activities
Uniqueness
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to its specific combination of the benzimidazole core with the oxadiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H9N5O |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9N5O/c1-2-10(7-15-5-1)13-18-14(20-19-13)9-3-4-11-12(6-9)17-8-16-11/h1-8H,(H,16,17) |
Clé InChI |
BQVJLWIOHBVTCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC4=C(C=C3)N=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-{[4-(Trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B8732459.png)


![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol](/img/structure/B8732477.png)
